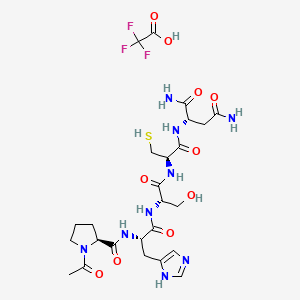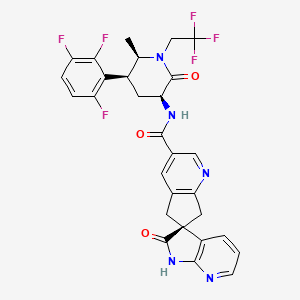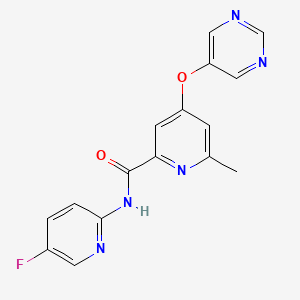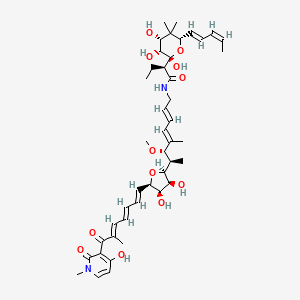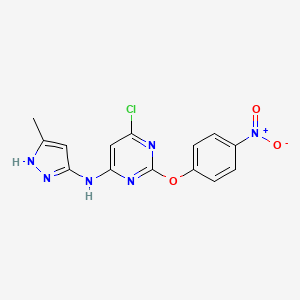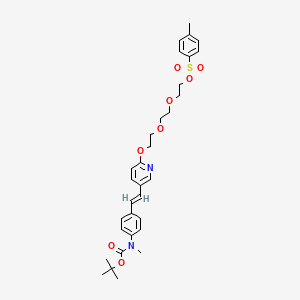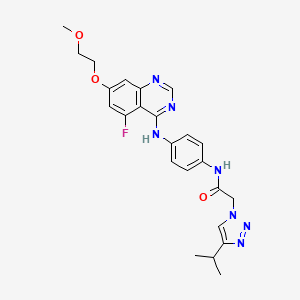
AZD3229
Vue d'ensemble
Description
AZD3229 est un inhibiteur puissant et sélectif de petite molécule de KIT et du récepteur alpha du facteur de croissance dérivé des plaquettes (PDGFRα). Il a été développé pour le traitement des tumeurs stromales gastro-intestinales (GIST), qui sont souvent dues à des mutations des gènes KIT ou PDGFRα . This compound est conçu pour inhiber un large éventail de mutations primaires et secondaires résistantes à l'imatinib observées dans les GIST .
Applications De Recherche Scientifique
AZD3229 has significant scientific research applications, particularly in the field of oncology. It has been shown to inhibit a wide spectrum of primary and secondary mutations in KIT and PDGFRα, making it a promising candidate for the treatment of GIST . The compound has demonstrated superior potency and selectivity compared to standard-of-care agents such as imatinib, sunitinib, and regorafenib . Additionally, this compound has been used in preclinical studies involving mouse xenograft models of GIST, where it has shown durable inhibition of KIT signaling and tumor regression .
Mécanisme D'action
Target of Action
AZD3229, also known as N-[4-[[5-fluoro-7-(2-methoxyethoxy)-4-quinazolinyl]amino]phenyl]-4-(1-methylethyl)-1H-1,2,3-triazole-1-acetamide or 9ZGC48P3RV, is a selective inhibitor of wild-type KIT and a wide spectrum of primary and secondary mutations seen in patients with gastrointestinal stromal tumors (GIST) .
Mode of Action
This compound interacts with its target, KIT, by inhibiting the phosphorylation of KIT in an exposure-dependent manner . Optimal efficacy is observed when more than 90% inhibition of KIT phosphorylation is sustained over the dosing interval .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the KIT signaling pathway. By inhibiting the phosphorylation of KIT, this compound disrupts the normal signaling of this pathway, which plays a crucial role in cell survival and proliferation .
Pharmacokinetics
The pharmacokinetic–pharmacodynamic (PKPD) relationship of this compound has been established in a range of mouse GIST tumor models harboring primary and secondary KIT mutations . Integrating the predicted human pharmacokinetics into the mouse PKPD model predicts that an oral twice-daily human dose greater than 34 mg is required to ensure adequate coverage across the mutations investigated .
Result of Action
This compound results in the inhibition of KIT signaling in patient-derived xenograft (PDX) models of GIST, leading to tumor regressions . It is 15 to 60 times more potent than imatinib in inhibiting KIT primary mutations and has low nanomolar activity against a wide spectrum of secondary mutations .
Analyse Biochimique
Biochemical Properties
AZD3229 demonstrates single-digit nanomolar potency for KIT and PDGFR . It shows potent growth inhibition against a diverse panel of mutant KIT driven Ba/F3 cell lines . The compound interacts with the KIT receptor, a vital receptor tyrosine kinase, and inhibits its phosphorylation in an exposure-dependent manner .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It inhibits KIT-driven proliferation, which is a key factor in the growth of GIST . In engineered and GIST-derived cell lines, this compound is 15 to 60 times more potent than imatinib in inhibiting KIT primary mutations .
Molecular Mechanism
This compound exerts its effects at the molecular level through the inhibition of KIT and PDGFR . It binds to these receptors and inhibits their phosphorylation, thereby disrupting the signaling pathways they are involved in . This inhibition is exposure-dependent, and optimal efficacy is observed when >90% inhibition of KIT phosphorylation is sustained over the dosing interval .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound drives rapid and extensive decrease of KIT phosphorylation in an exposure-dependent manner . The level and duration of this compound-driven inhibition of phosphorylation of KIT varies depending on the mutation the model harbors .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . The compound demonstrates excellent activity in in vivo models of GIST . The specific threshold effects, as well as any toxic or adverse effects at high doses, are not mentioned in the available literature.
Transport and Distribution
It is known that the compound has good oral bioavailability and a half-life of approximately 2 hours in mice .
Méthodes De Préparation
La synthèse de l'AZD3229 implique plusieurs étapes, notamment la génération de lignées cellulaires Ba/F3 modifiées génétiquement et l'utilisation de constructs spécifiques codant pour KIT, PDGFRα et autres kinases tyrosine réceptrices (RTK) et leurs mutations respectives . Le composé est formulé dans du PEG400/Kolliphor ELP/15 % de Captisol (35/13/52) et administré par voie orale . Les voies synthétiques détaillées et les méthodes de production industrielle sont des secrets de fabrication et ne sont pas divulguées publiquement.
Analyse Des Réactions Chimiques
AZD3229 subit diverses réactions chimiques, y compris l'inhibition des voies de signalisation KIT et PDGFRα. C'est un inhibiteur puissant de mutants pan-KIT avec une valeur d'IC50 de 223,3 nM . Le composé présente une inhibition de la croissance nanomolaire à un chiffre puissant contre un panel diversifié de lignées cellulaires Ba/F3 pilotées par KIT muté . Les réactifs et les conditions courants utilisés dans ces réactions comprennent le DMSO pour la solubilité et diverses lignées cellulaires pour les études in vitro . Les principaux produits formés à partir de ces réactions comprennent l'inhibition de KIT et PDGFRα phosphorylés, conduisant à une réduction de la croissance tumorale .
Applications de recherche scientifique
This compound a des applications de recherche scientifique significatives, en particulier dans le domaine de l'oncologie. Il a été démontré qu'il inhibait un large spectre de mutations primaires et secondaires de KIT et PDGFRα, ce qui en fait un candidat prometteur pour le traitement des GIST . Le composé a démontré une puissance et une sélectivité supérieures par rapport aux agents de référence tels que l'imatinib, le sunitinib et le régorafénib . De plus, this compound a été utilisé dans des études précliniques impliquant des modèles xénogreffe de souris de GIST, où il a montré une inhibition durable de la signalisation de KIT et une régression tumorale .
Mécanisme d'action
This compound exerce ses effets en inhibant sélectivement les voies de signalisation KIT et PDGFRα. Il se lie au site de liaison à l'ATP de ces récepteurs, empêchant leur activation et la signalisation en aval qui s'ensuit . Cette inhibition entraîne une réduction de la phosphorylation de KIT et PDGFRα, conduisant finalement à une diminution de la prolifération et de la survie des cellules tumorales . Le composé est efficace contre les mutations de KIT dans la boucle de liaison à l'ATP et de la boucle d'activation (boucle A) .
Comparaison Avec Des Composés Similaires
AZD3229 est comparé à d'autres composés similaires, notamment l'imatinib, le sunitinib, le régorafénib, l'avapritinib (BLU-285) et le ripretinib (DCC-2618) . Il a montré des profils de puissance et de sélectivité supérieurs par rapport à ces agents de référence et en cours d'investigation . La capacité d'this compound à inhiber un large éventail de mutations primaires et secondaires de KIT et PDGFRα le rend unique et potentiellement le meilleur de sa catégorie pour le traitement des GIST .
Propriétés
IUPAC Name |
N-[4-[[5-fluoro-7-(2-methoxyethoxy)quinazolin-4-yl]amino]phenyl]-2-(4-propan-2-yltriazol-1-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN7O3/c1-15(2)21-12-32(31-30-21)13-22(33)28-16-4-6-17(7-5-16)29-24-23-19(25)10-18(35-9-8-34-3)11-20(23)26-14-27-24/h4-7,10-12,14-15H,8-9,13H2,1-3H3,(H,28,33)(H,26,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLJOFQUXYAWOPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN(N=N1)CC(=O)NC2=CC=C(C=C2)NC3=NC=NC4=C3C(=CC(=C4)OCCOC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN7O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2248003-60-1 | |
| Record name | AZD-3229 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2248003601 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AZD-3229 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9ZGC48P3RV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


